3-Hydroxy-2,2-dimethylbutanoic acid

Description

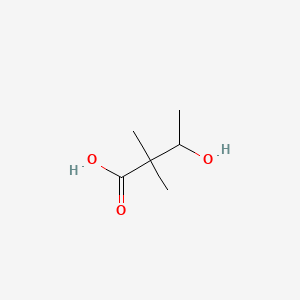

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWQQCKPTVZHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951860 | |

| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29269-83-8 | |

| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29269-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 2,2 Dimethylbutanoic Acid

Established Synthetic Routes

The preparation of 3-Hydroxy-2,2-dimethylbutanoic acid can be initiated from different starting materials, primarily through cyanohydrin formation or biochemical oxidation.

A principal route to obtaining the carbon skeleton of this compound begins with 3-Hydroxy-3-methyl-2-butanone. This method proceeds via a cyanohydrin synthesis followed by hydrolysis. The initial step involves the reaction of the ketone with a cyanide source, typically hydrogen cyanide or a salt like sodium cyanide, to form the corresponding cyanohydrin intermediate, 2,3-dihydroxy-2,3-dimethylbutanonitrile.

This intermediate is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid. However, this process is not without its challenges. The hydrolysis of 2,3-dihydroxy-2,3-dimethylbutanonitrile can lead to a mixture of products if not carefully controlled. In one documented synthesis, the acid hydrolysis of the cyanohydrin intermediate was found to yield not only the desired acid but also significant amounts of byproducts through rearrangement reactions.

Another established pathway for the formation of this compound is through the oxidation of 2,2-dimethylbutanoic acid. This transformation involves the specific hydroxylation at the C-3 position of the butyric acid chain. While direct chemical oxidation to achieve this specific hydroxylation can be challenging, this conversion is recognized as a metabolic process.

In biological systems, this compound has been identified as a metabolite, for instance, in rats. nih.govechemi.com This indicates the existence of enzymatic pathways capable of performing this regioselective hydroxylation. Such biochemical transformations represent an established, albeit biological, route to the compound.

Optimization of Synthetic Reaction Conditions

To maximize the yield and purity of this compound, particularly via the cyanohydrin route, precise control over reaction conditions is paramount. Key parameters include pH, temperature, and the use of chemical strategies like protecting groups.

Temperature plays a critical role during the hydrolysis of the nitrile group to the carboxylic acid. Research has shown that conducting the acid hydrolysis at elevated temperatures can trigger a pinacol-pinacolone type rearrangement. This side reaction leads to the formation of 3-methyl-2-butanone (B44728) as a significant byproduct, arising from the decarboxylation of the rearranged intermediate, 2,2-dimethyl-3-oxobutanoic acid. To mitigate this, hydrolysis should be conducted at milder temperatures. It has been demonstrated that maintaining the temperature between 40-50°C favors the formation of the desired amide intermediate, which can then be fully hydrolyzed to the carboxylic acid, thus minimizing the formation of unwanted rearrangement products.

Table 1: Effect of Temperature on Hydrolysis Product Distribution

| Hydrolysis Temperature | Primary Product | Major Byproduct(s) |

|---|---|---|

| 40-50°C | 2,3-dihydroxy-2,3-dimethylbutanamide | Minimal |

To further enhance the efficiency of the synthesis and prevent side reactions during hydrolysis, a common strategy is the use of protecting groups. In the synthesis starting from 3-hydroxy-3-methyl-2-butanone, the hydroxyl groups of the cyanohydrin intermediate can be protected prior to hydrolysis. It has been shown that treating the 2,3-dihydroxy-2,3-dimethylbutanonitrile intermediate with acetic anhydride (B1165640) leads to the formation of its diacetate. This protection step prevents the hydroxyl groups from participating in unwanted side reactions, such as the pinacol (B44631) rearrangement, during the subsequent acid hydrolysis of the nitrile. This strategic use of protecting groups results in a cleaner reaction and a better yield of the desired 2,3-dihydroxy-2,3-dimethylbutanoic acid.

Table 2: Impact of Protecting Group on Synthesis Yield

| Synthetic Step | Condition | Outcome |

|---|---|---|

| Hydrolysis of unprotected cyanohydrin | Saturated aqueous HCl | Substantial byproduct formation |

Chemical Reactivity and Derivatization

This compound is a hydroxy carboxylic acid, meaning it possesses both a hydroxyl (-OH) and a carboxyl (-COOH) functional group. ontosight.ai This dual functionality allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. Its chemical formula is C₆H₁₂O₃ and it has a molecular weight of 132.16 g/mol . echemi.comsmolecule.com

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo oxidation to yield different products depending on the oxidizing agent and reaction conditions.

Oxidation of the 3-hydroxyl group can lead to the formation of a ketone derivative. This transformation typically involves the use of mild oxidizing agents that are selective for the oxidation of secondary alcohols.

A common reagent for this purpose is a chromium-based oxidant like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). These reagents are known to oxidize secondary alcohols to ketones without significantly affecting the carboxylic acid group.

The resulting product would be 2,2-dimethyl-3-oxobutanoic acid .

Further oxidation of the ketone intermediate, or the use of stronger oxidizing agents, can lead to cleavage of the carbon-carbon bond and the formation of carboxylic acid derivatives. However, the primary oxidation product of the secondary alcohol is the ketone. Vigorous oxidation could potentially lead to the degradation of the molecule. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can oxidize primary alcohols to carboxylic acids. libretexts.orglibretexts.org

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). msu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. msu.edu The reduction of the carboxylic acid group would yield 2,2-dimethylbutane-1,3-diol .

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2,2-dimethylbutane-1,3-diol |

| Diborane (B₂H₆) | 2,2-dimethylbutane-1,3-diol |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. However, the hydroxyl group is a poor leaving group and typically requires activation before it can be displaced by a nucleophile. msu.edu

One common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming a better leaving group (water). Subsequent attack by a nucleophile can then occur. For example, reaction with a hydrogen halide (HX) could lead to the substitution of the hydroxyl group with a halogen.

Another method involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group of this compound exhibits the typical reactivity of carboxylic acids. These reactions primarily involve the substitution of the hydroxyl portion of the carboxyl group.

Key reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields an ester. This is a reversible reaction. learncbse.in

Amide Formation: Reaction with an amine, often activated by a coupling agent or by forming an acid chloride intermediate, produces an amide.

Acid Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a more reactive acid chloride.

Decarboxylation: The removal of the carboxyl group as carbon dioxide can occur under certain conditions, although this is not always a straightforward transformation for simple carboxylic acids. learncbse.in

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

Esterification Reactions

Esterification of this compound involves the reaction of its carboxylic acid group with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process where water is eliminated. masterorganicchemistry.com To drive the reaction towards the formation of the ester, the water is typically removed as it is formed, or the alcohol is used in a large excess. masterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), and solid acid catalysts like Amberlyst-15, a sulfonic acid-functionalized polymer resin. masterorganicchemistry.comgoogle.com The use of solid catalysts can simplify product purification as the catalyst can be easily filtered from the reaction mixture. google.com

While specific data for the esterification of this compound is not widely published, the reaction conditions and yields can be inferred from similar β-hydroxy acids. For instance, the esterification of 3-hydroxypropionic acid (3-HP) with various alcohols using an Amberlyst-15 catalyst proceeds at room temperature with good yields. google.com

Table 1: Representative Esterification of a Related β-Hydroxy Acid (3-Hydroxypropionic Acid) with Various Alcohols

| Alcohol | Catalyst | Reaction Time (hrs) | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | Amberlyst-15 | 17 | 75.5 | google.com |

| Ethanol | Amberlyst-15 | 19 | Not specified | google.com |

| Butanol | Amberlyst-15 | 19 | 70 | google.com |

| 2-Ethylhexyl Alcohol | Amberlyst-15 | 19 | 59 | google.com |

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

Amidation Reactions

The carboxylic acid group of this compound can also be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP).

The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The process involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the coupling agent. The amine then reacts with this intermediate to form the amide bond, and the urea (B33335) byproduct is removed.

Table 2: General Conditions for Amidation of Carboxylic Acids

| Amine Type | Coupling Agent/Catalyst | Solvent | Temperature | General Yield |

|---|---|---|---|---|

| Primary/Secondary | EDCI/DMAP | DCM | Room Temperature | >70% |

| Primary | Excess Amine (as solvent/catalyst) | None | 50-60°C | Quantitative |

Stereochemical Considerations in Synthetic Control

This compound possesses a stereocenter at the C3 position, where the hydroxyl group is attached. This means the compound can exist as two enantiomers: (R)-3-hydroxy-2,2-dimethylbutanoic acid and (S)-3-hydroxy-2,2-dimethylbutanoic acid. For many applications, particularly in the life sciences, it is often necessary to synthesize a single enantiomer, as the biological activity of the two enantiomers can differ significantly.

A powerful strategy for achieving stereochemical control in the synthesis of such molecules is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

The Evans asymmetric synthesis is a well-established methodology that utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of various transformations, including aldol (B89426) reactions and alkylations. wikipedia.org This approach can be adapted for the stereoselective synthesis of β-hydroxy acids.

In a potential synthetic route to an enantiomerically enriched form of this compound using an Evans-type strategy, the chiral oxazolidinone auxiliary would first be acylated with a suitable precursor. The resulting chiral imide can then undergo a diastereoselective aldol reaction with a ketone. The chiral auxiliary biases the approach of the enolate and the electrophile, leading to the preferential formation of one diastereomer. The steric bulk of the substituent on the oxazolidinone directs the incoming group to the less hindered face of the enolate. williams.edu

For example, in the synthesis of a related compound, (S)-2,3-dimethylbutanoic acid, an Evans auxiliary is used to introduce a methyl group stereoselectively at the α-position. wikipedia.org A similar strategy involving a diastereoselective aldol reaction could be envisioned for the synthesis of a specific enantiomer of this compound. After the key bond formation, the chiral auxiliary is cleaved, often by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched β-hydroxy acid. williams.edu The efficiency of this stereochemical control is often high, with diastereomeric ratios exceeding 98:2 being reported in similar systems. williams.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-3-hydroxy-2,2-dimethylbutanoic acid |

| (S)-3-hydroxy-2,2-dimethylbutanoic acid |

| 3-Hydroxypropionic acid |

| Sulfuric acid |

| Tosic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 4-Dimethylaminopyridine (DMAP) |

| Dichloromethane |

| Dimethylformamide |

| (S)-2,3-Dimethylbutanoic acid |

| Lithium hydroxide |

Metabolic Pathways and Biochemical Roles of 3 Hydroxy 2,2 Dimethylbutanoic Acid

Participation in Central Metabolic Processes

While the precise metabolic fate and roles of 3-hydroxy-2,2-dimethylbutanoic acid are not extensively detailed in scientific literature, its structural characteristics as a β-hydroxy branched-chain fatty acid suggest potential involvement in lipid and amino acid metabolism. It has been identified as a metabolite of drugs and other compounds in rats, indicating it is processed within biological systems. nih.govnih.gov

Role in Fatty Acid Metabolism

Direct evidence for the participation of this compound in fatty acid metabolism is not clearly established. However, its unhydroxylated analog, 2,2-dimethylbutanoic acid, is classified as a branched-chain fatty acid. nih.govhmdb.ca Generally, fatty acids undergo β-oxidation, and the presence of a hydroxyl group on the third carbon (the β-carbon) is a key feature of intermediates in this pathway (e.g., 3-hydroxyacyl-CoA). While this structural similarity is notable, the specific enzymes that would act on this compound within this pathway have not been identified. The metabolism of branched-chain fatty acids can differ from that of straight-chain fatty acids, often requiring specialized enzymatic pathways. nih.gov

Involvement in Branched-Chain Amino Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine is a complex process that generates numerous metabolites, including various hydroxy acids. wikipedia.org For instance, the breakdown of isoleucine involves intermediates like 3-hydroxy-2-methylbutyryl-CoA. wikipedia.orgnih.gov Although this compound shares structural features with these metabolites, it is not documented as a canonical intermediate in the primary pathways of BCAA degradation. The accumulation of certain hydroxy acids can be indicative of inborn errors of metabolism affecting these pathways. nih.gov

Analogous Roles to 2-Hydroxyisovaleric Acid in Leucine Catabolism

2-Hydroxyisovaleric acid is the α-hydroxy acid analog of the BCAA valine and is known to be involved in the metabolism of leucine, isoleucine, and valine. nih.gov It is structurally distinct from this compound, which is a β-hydroxy acid. This difference in the position of the hydroxyl group is significant, as enzymes are highly specific. α-hydroxy acids and β-hydroxy acids are processed by different classes of enzymes. Therefore, a direct analogous role is unlikely. While both are hydroxy derivatives of branched-chain acids, their metabolic functions would be expected to be distinct.

Enzymatic Interactions and Substrate Specificity

The specific enzymes that recognize this compound as a substrate are not well-characterized. However, by examining enzymes that act on similar molecules, potential interactions can be hypothesized.

Interaction with Dehydrogenases and Transferases

The catabolism of both fatty acids and BCAAs heavily involves dehydrogenases and transferases. For example, 3-hydroxyacyl-CoA dehydrogenases are crucial in β-oxidation, and 3-hydroxy-2-methylbutyryl-CoA dehydrogenase is an enzyme in the isoleucine degradation pathway. wikipedia.orgnih.gov These enzymes act on CoA thioesters of hydroxy acids. It is plausible that this compound could be a substrate for a currently unidentified dehydrogenase, likely after being converted to its CoA thioester.

Transferases, such as CoA ligases (or synthetases), are responsible for attaching Coenzyme A to carboxylic acids, an activation step required for their metabolism. The related compound, 2,2-dimethylbutanoic acid, is thought to sequester Coenzyme A by forming a thioester derivative, a mechanism relevant to its study in treating metabolic disorders like propionic acidemia. This suggests that this compound may also be a substrate for a CoA ligase.

Substrate Role in Metabolite Formation

The identification of this compound as a drug metabolite confirms its role as a substrate in biotransformation reactions. nih.gov The formation of its CoA thioester, 3-hydroxy-2,2-dimethylbutanoyl-CoA, would be a critical step for its entry into central metabolic pathways. This activated form could then be a substrate for various enzymes, such as dehydrogenases, leading to further breakdown. However, the specific downstream metabolites that are formed from this compound have not been documented in the available literature.

Compound Properties and Details

The following table summarizes key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₂O₃ | nih.govhmdb.ca |

| Molecular Weight | 132.16 g/mol | nih.gov |

| CAS Number | 29269-83-8 | hmdb.ca |

| Synonyms | 2,2-Dimethyl-3-hydroxybutyric acid, DMHB | nih.gov |

Related Metabolic Compounds

This table details compounds structurally or metabolically related to this compound that are mentioned in this article.

| Compound Name | Molecular Formula | Relation / Metabolic Role |

| 2,2-Dimethylbutanoic acid | C₆H₁₂O₂ | Non-hydroxylated analog; branched-chain fatty acid. nih.gov |

| 2-Hydroxyisovaleric acid | C₅H₁₀O₃ | α-hydroxy acid analog of valine; involved in BCAA metabolism. nih.gov |

| 3-Hydroxy-2-methylbutyryl-CoA | C₂₆H₄₂N₇O₁₈P₃S | Intermediate in isoleucine degradation. wikipedia.org |

| Propionyl-CoA | C₂₄H₄₀N₇O₁₇P₃S | Intermediate in the catabolism of some BCAAs and fatty acids. nih.govacs.org |

| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | Essential cofactor in the metabolism of carboxylic acids. |

Influence of Stereochemistry on Enzyme Binding (General Principle)

The interaction between an enzyme and its substrate is a highly specific process, fundamentally governed by the three-dimensional structures of both molecules. A key aspect of this specificity is stereochemistry, the spatial arrangement of atoms within molecules. Enzymes, being chiral molecules themselves (composed of L-amino acids), can distinguish between different stereoisomers of a substrate. nih.govbiosynth.comnih.gov This principle of stereospecificity dictates that an enzyme may bind preferentially or exclusively to one stereoisomer over another.

This selectivity arises from the precise arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. biosynth.com For a substrate to bind effectively, it must have a complementary shape and distribution of functional groups that allow for optimal interaction with the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Even a subtle difference in the spatial orientation of a single functional group, as seen in enantiomers or diastereomers, can dramatically affect the "fit" between the substrate and the enzyme.

A mismatched stereoisomer may be unable to bind to the active site at all, or it may bind in a non-productive orientation that prevents the catalytic reaction from occurring. nih.gov This "lock and key" or "induced fit" model of enzyme-substrate interaction underscores the importance of stereochemistry in determining the specificity and efficiency of enzymatic reactions. biosynth.com Consequently, the biological activity and metabolic fate of a chiral compound like this compound are intrinsically linked to its specific stereoisomeric form.

There are four main types of enzyme specificity that highlight the precision of these biocatalysts:

| Specificity Type | Description |

| Absolute Specificity | The enzyme catalyzes only one specific reaction for one specific substrate. |

| Group Specificity | The enzyme acts on molecules with specific functional groups, such as amino or phosphate (B84403) groups. |

| Linkage Specificity | The enzyme acts on a particular type of chemical bond, irrespective of the rest of the molecular structure. |

| Stereochemical Specificity | The enzyme is selective for a particular stereoisomer of a substrate. nih.gov |

Cellular Effects and Signaling Pathways

The influence of small molecules on cellular processes is a cornerstone of biochemistry. While specific research on this compound is limited, the activities of structurally related compounds can provide a framework for understanding its potential cellular roles.

There is currently a lack of direct scientific evidence detailing the specific ways in which this compound modulates cellular metabolism. However, studies on related short-chain fatty acids and hydroxy acids have revealed significant metabolic regulatory functions. For instance, the structurally similar compound 2,2-dimethylbutanoic acid has been noted to prevent metabolism through the canonical β-oxidation pathway due to its quaternary α-carbon. This resistance to breakdown could, in principle, allow it to accumulate and exert other metabolic effects.

Furthermore, pharmacometabolomic studies have shown that treatment with the drug metformin (B114582) can lead to an increase in 3-hydroxy medium-chain fatty acids in patients with type 2 diabetes, suggesting that the levels of such compounds can be influenced by external factors and may have downstream metabolic consequences. nih.gov

The direct impact of this compound on gene expression has not been extensively documented in the available scientific literature. However, the related ketone body, 3-hydroxybutyrate (B1226725), has been shown to function as an inhibitor of histone deacetylases (HDACs). This inhibition can lead to changes in chromatin structure and the activation of specific genes involved in cellular processes like cell cycle arrest. While this provides a potential mechanism for how a small hydroxy acid could influence gene expression, it is important to note that this has not been specifically demonstrated for this compound.

Currently, there is a paucity of direct research investigating the influence of this compound on specific signaling pathways. As a point of comparison, other small hydroxy acids have been shown to act as signaling molecules. For example, 3-hydroxybutyrate is a known ligand for cell surface G-protein coupled receptors such as HCAR2 and FFAR3. Activation of these receptors can initiate intracellular signaling cascades that regulate processes like lipolysis.

Biological Origin and Fate in Model Systems

Understanding the origin and metabolic fate of a compound is crucial to contextualizing its biochemical role.

Studies in rat models have provided insights into the metabolic origins of related compounds. Research has shown that 3-hydroxy dicarboxylic acids are excreted in the urine of fasting rats. The formation of these molecules has been investigated using rat liver fractions, which demonstrated that 3-hydroxy fatty acids can be oxidized to form corresponding 3-hydroxy dicarboxylic acids. This indicates that endogenous metabolic processes in rats can generate compounds with a similar 3-hydroxy acid structure.

While direct evidence of this compound arising from a specific exogenous compound in rats is not prominent in the literature, the metabolism of foreign substances (xenobiotics) is a well-established source of novel metabolites. The process of xenobiotic metabolism, which occurs predominantly in the liver, involves a series of enzymatic reactions designed to modify and facilitate the excretion of foreign compounds. It is plausible that this compound could be a product of such a metabolic transformation of a more complex exogenous molecule.

Microbial Metabolism and Degradation Pathways (e.g., in vitro colon models)

Direct studies on the microbial metabolism and degradation of this compound within the complex ecosystem of the human colon are not extensively documented in scientific literature. However, based on the metabolism of structurally similar compounds, such as short-chain fatty acids (SCFAs), by gut microbiota, potential metabolic pathways can be inferred. The gut microbiome is known to ferment indigestible dietary fibers into SCFAs like acetate (B1210297), propionate, and butyrate (B1204436), which play a crucial role in gut and systemic health. nih.govnih.gov These SCFAs are metabolized by colonocytes and can influence host energy metabolism. nih.govyoutube.com

In vitro models of the human colon are instrumental in studying the metabolic activities of the gut microbiota. youtube.comnih.gov These models allow for the investigation of the production and absorption of various metabolites under controlled conditions. While specific data on this compound is scarce, research on other hydroxy fatty acids, such as 2-hydroxybutyric acid, has shown that gut bacteria, particularly from the phyla Proteobacteria and Firmicutes, are capable of their production. nih.gov For instance, Fusobacterium nucleatum has been identified as a potent producer of 2-hydroxybutyric acid. nih.gov This suggests that gut microbes possess the enzymatic machinery to metabolize hydroxy fatty acids.

The degradation of this compound in a colonic environment would likely involve initial oxidation of the hydroxyl group or other enzymatic modifications, similar to the metabolic fates of other xenobiotic and endogenously produced fatty acids. The specific enzymes and microbial species involved would require targeted investigation using techniques such as in vitro fermentation with human fecal inocula or pure cultures of representative gut bacteria.

Table 1: Key Bacterial Phyla and Genera Involved in the Metabolism of Short-Chain and Hydroxy Fatty Acids in the Human Gut

| Bacterial Phylum/Genus | Related Metabolic Activity | Reference |

| Firmicutes | Production of butyrate and other SCFAs. nih.gov Potential producers of 2-hydroxybutyric acid. nih.gov | nih.govnih.gov |

| Bacteroidetes | Production of acetate and propionate. nih.gov | nih.gov |

| Proteobacteria | Potential producers of 2-hydroxybutyric acid. nih.gov | nih.gov |

| Fusobacterium | Strong producer of 2-hydroxybutyric acid. nih.gov | nih.gov |

| Akkermansia | Producer of acetate and propionate. nih.gov | nih.gov |

| Bifidobacterium | Producer of acetate. nih.gov | nih.gov |

| Roseburia | Producer of butyrate. nih.gov | nih.gov |

| Faecalibacterium | Producer of butyrate. nih.gov | nih.gov |

Biotransformation Products from Related Compounds (e.g., pantoic acid as hydrolysis product)

The biotransformation of compounds structurally related to this compound, particularly its isomer pantoic acid ((R)-2,4-dihydroxy-3,3-dimethylbutanoic acid), provides significant insight into potential metabolic conversions. Pantoic acid is a key precursor in the biosynthesis of pantothenic acid (Vitamin B5), an essential nutrient. nih.gov

Microorganisms, including bacteria and fungi, are known to synthesize pantoic acid. nih.govresearchgate.net The biosynthesis of pantoic acid involves the enzymatic reduction of ketopantoate, which itself is formed from α-ketoisovalerate. nih.gov This indicates that microorganisms possess enzymes capable of acting on dihydroxy-dimethylbutanoic acid structures.

Pantothenic acid is formed through the condensation of pantoic acid and β-alanine, a reaction catalyzed by pantothenate synthetase. nih.govresearchgate.net Conversely, the hydrolysis of pantothenic acid would yield pantoic acid and β-alanine. While this compound is not a direct hydrolysis product of a known vitamin, the metabolic pathways for pantoic acid suggest that microbial enzymes can recognize and modify such branched-chain hydroxy fatty acids.

Biotransformation studies on other small organic molecules by microorganisms often reveal a range of reactions, including hydroxylations, oxidations, and conjugations. Therefore, it is plausible that this compound could be a substrate for microbial enzymes, leading to the formation of various biotransformation products. The exact nature of these products would depend on the specific microbial strains and the enzymatic pathways they express.

Table 2: Compounds Structurally Related to this compound and Their Biotransformation

| Compound | Related Biotransformation Pathway | Key Enzymes/Organisms | Reference |

| Pantoic acid | Precursor in pantothenic acid biosynthesis. | Pantothenate synthetase in bacteria and fungi. nih.govresearchgate.net | nih.govresearchgate.net |

| Ketopantoate | Intermediate in pantoic acid biosynthesis. | Ketopantoate reductase in bacteria. nih.gov | nih.gov |

| α-Ketoisovalerate | Precursor in pantoic acid biosynthesis. | Ketopantoate hydroxymethyltransferase in bacteria. nih.gov | nih.gov |

Advanced Analytical Methodologies in 3 Hydroxy 2,2 Dimethylbutanoic Acid Research

Spectroscopic and Chromatographic Characterization Techniques

A combination of spectroscopic and chromatographic methods provides a comprehensive profile of 3-hydroxy-2,2-dimethylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule, confirming the connectivity and stereochemistry.

In a typical ¹H NMR spectrum, the protons of the two methyl groups at the C2 position would appear as distinct singlets, while the proton attached to the hydroxyl-bearing carbon (C3) would present as a multiplet, coupled to the adjacent methyl protons. The methyl group at C4 would also show as a doublet. The carboxylic acid proton is often observed as a broad singlet.

The ¹³C NMR spectrum complements this by showing distinct signals for each of the six carbon atoms in the structure, including the carbonyl carbon of the carboxylic acid group, the quaternary carbon at C2, the hydroxyl-bearing methine carbon at C3, and the two methyl carbons at C2 and the one at C4. The precise chemical shifts observed in both ¹H and ¹³C NMR are crucial for confirming the this compound structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxylic Acid) | ~180-185 |

| C2 (Quaternary Carbon) | ~45-50 |

| C3 (CH-OH) | ~70-75 |

| C2-Methyl (x2) | ~20-25 |

This table presents predicted chemical shift ranges based on standard values for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of this compound, which in turn confirms its elemental composition and molecular formula. smolecule.com This method provides a highly accurate mass measurement, often to within a few parts per million (ppm), allowing for the confident differentiation from other compounds with the same nominal mass. The exact mass of this compound (C₆H₁₂O₃) is 132.078644241 Da. echemi.comnih.gov HRMS analysis would yield a measured mass very close to this theoretical value, providing strong evidence for the compound's identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound samples. ambeed.com By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. A typical reverse-phase HPLC method might use a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The purity of the sample is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is often generated using certified reference standards.

Chiral Analysis for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C3 position, it can exist as two non-superimposable mirror images, or enantiomers. Determining the enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most widely used method for separating and quantifying the enantiomers of chiral compounds like this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com

Commonly used CSPs for separating acidic compounds include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. nih.govsigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. For acidic compounds, the mobile phase often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as 2-propanol or ethanol, sometimes with a small amount of a strong acid like trifluoroacetic acid to improve peak shape. chromatographyonline.com The development of a robust chiral HPLC method allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample. nih.gov

Table 2: Example of Chiral HPLC System Components

| Component | Description |

|---|---|

| Column | Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) with an acidic modifier (e.g., trifluoroacetic acid) chromatographyonline.com |

| Detector | UV detector, as the carboxylic acid group provides a chromophore |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min |

This table provides a general overview of a typical chiral HPLC setup. The specific parameters would need to be optimized for the analysis of this compound.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another powerful technique for the enantiomeric separation of chiral molecules. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte. This selector, often a cyclodextrin (B1172386) derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different electrophoretic mobilities, allowing for their separation as they migrate through the capillary.

The choice of chiral selector and the optimization of parameters such as buffer pH, concentration of the selector, and applied voltage are critical for achieving successful enantioseparation. researchgate.net CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. It can be a valuable alternative or complementary technique to chiral HPLC for determining the enantiomeric purity of this compound.

Structure Activity Relationships and Comparative Biochemical Analysis of 3 Hydroxy 2,2 Dimethylbutanoic Acid

Structural Analogies and Functional Divergence

The structure of a molecule is intrinsically linked to its function, and even minor alterations can lead to significant changes in chemical reactivity and biological activity. This section explores the structural and functional differences between 3-Hydroxy-2,2-dimethylbutanoic acid and its analogs.

Comparison with 2-Hydroxyisovaleric Acid

This compound and 2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutanoic acid) are both branched-chain hydroxy acids, but they possess distinct structural features that influence their biochemical roles. mdpi.com 2-Hydroxyisovaleric acid is a derivative of the amino acid valine where the amino group is substituted by a hydroxyl group. It is a known human metabolite and has been identified in the urine of patients with various metabolic disorders, including maple syrup urine disease and lactic acidosis. healthmatters.iohmdb.ca

The primary structural difference lies in the placement of the hydroxyl group and the branching pattern. In this compound, the hydroxyl group is at the C-3 position, and two methyl groups are at the C-2 position, creating a quaternary alpha-carbon. In contrast, 2-Hydroxyisovaleric acid has its hydroxyl group at the C-2 position and a single methyl group at the C-3 position. chemnet.com This difference in the location of the hydroxyl group and the steric hindrance at the alpha-carbon significantly impacts their metabolic pathways and reactivity.

| Property | This compound | 2-Hydroxyisovaleric Acid |

|---|---|---|

| Molecular Formula | C6H12O3 | C5H10O3 |

| Molecular Weight | 132.16 g/mol | 118.13 g/mol |

| Hydroxyl Group Position | C-3 (Beta-hydroxy acid) | C-2 (Alpha-hydroxy acid) |

| Alpha-Carbon Structure | Quaternary (bonded to two methyl groups) | Tertiary (bonded to one hydrogen) |

| Metabolic Precursor (Analog) | - | Valine |

Comparative Analysis with Other Branched-Chain Hydroxy Acids (General Structural and Metabolic Contrasts)

Branched-chain hydroxy acids (BCHAs) are a class of metabolites that have garnered attention for their bioactive properties. mdpi.com This group includes compounds like 2-hydroxy isocaproic acid (HICA) and 2-hydroxy-3-methyl isovaleric acid (HMVA), which, along with 2-hydroxyisovaleric acid (HIVA), are derived from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. mdpi.comnih.gov

The metabolic pathways for these alpha-hydroxy acids typically involve the conversion of BCAAs into their corresponding alpha-keto acids, which are then reduced to BCHAs. mdpi.comyoutube.com The production and presence of these BCHAs can be specific to certain strains of bacteria, such as those in the Lactobacillaceae family, and are influenced by the availability of precursors like BCAAs or pyruvate. mdpi.comnih.gov

This compound differs fundamentally from these common BCHAs in two key ways:

Hydroxyl Group Position : It is a beta-hydroxy acid, whereas HICA, HMVA, and HIVA are all alpha-hydroxy acids. mdpi.com The position of the hydroxyl group is a critical determinant of a molecule's biological function and metabolic pathway. nih.gov

Alpha-Carbon Substitution : The quaternary alpha-carbon in this compound presents significant steric hindrance, which is expected to make it resistant to enzymes that typically metabolize other fatty acids and hydroxy acids. researchgate.netmasterorganicchemistry.com

This structural uniqueness suggests that this compound does not follow the same BCAA degradation pathways as its alpha-hydroxy counterparts and likely has a different metabolic fate and biological role.

Analysis of Hydroxyl Group Position on Reactivity and Biological Function

The position of the hydroxyl group on a carboxylic acid backbone has a profound effect on its chemical reactivity and biological function. britannica.com The oxygen in a hydroxyl group is highly electronegative, making the C-O and O-H bonds polar. This polarity is central to the chemical behavior of hydroxy acids. britannica.com

Alpha-Hydroxy Acids (αHAs) , like 2-Hydroxyisovaleric acid, have a hydroxyl group on the carbon adjacent to the carboxyl group. nih.gov This arrangement is common in nature and αHAs are involved in various metabolic pathways. mdpi.comnih.gov

Beta-Hydroxy Acids (βHAs) , such as this compound, have the hydroxyl group on the second carbon from the carboxyl group. This structure is also biologically significant; for example, beta-hydroxybutyrate is a key ketone body.

The classification of this compound as a beta-hydroxy acid places it in a different functional category than the more commonly studied alpha-BCHAs, suggesting a divergent biological purpose.

Stereochemical Influence on Biological Activity

Chirality is a fundamental aspect of biochemistry, as stereoisomers of a compound can have vastly different biological effects. researchgate.net This is because biological systems, such as enzyme active sites and cell receptors, are themselves chiral and often interact selectively with only one stereoisomer of a molecule.

For a molecule like 3-hydroxy-2-methylbutanoic acid, which has two stereocenters (at C2 and C3), a total of four possible stereoisomers can exist (2^2 = 4). brainly.indoubtnut.com The specific spatial arrangement (R or S configuration) at each chiral center is critical for its interaction with enzymes and transport proteins. researchgate.net

While specific research on the stereoisomers of this compound is limited, the principles of stereochemistry dictate that its biological activity would be dependent on its specific configuration. The C-3 carbon, bonded to a hydroxyl group, a hydrogen, a methyl group, and the rest of the carbon chain, is a chiral center. Therefore, this compound can exist as (R)- and (S)-enantiomers. The interaction of these enantiomers with chiral biological machinery would likely differ, leading to distinct metabolic fates and functional impacts.

Investigation of Quaternary Alpha-Carbon Effects on Metabolic Fate (General Principle for Branched Chains)

The presence of a quaternary alpha-carbon—a carbon atom bonded to four other non-hydrogen atoms—introduces significant steric hindrance. masterorganicchemistry.com In this compound, the C-2 carbon is a quaternary center, being bonded to the carboxyl group (C1), the C3 carbon, and two methyl groups. chemnet.com

This structural feature has profound implications for the molecule's metabolic fate:

Resistance to Enzymatic Action : Many metabolic reactions, particularly those involving oxidation or the formation/cleavage of bonds at the alpha-carbon, are hindered or completely blocked by a quaternary center. researchgate.netyoutube.com For instance, the branched-chain α-ketoacid dehydrogenase complex, which is crucial for the metabolism of branched-chain amino acids and their keto-acid derivatives, acts on an alpha-carbon that is not quaternarily substituted. youtube.comyoutube.comnih.gov The bulky dimethyl groups on the alpha-carbon of this compound would prevent it from fitting into the active site of such enzymes.

Altered Metabolic Pathways : Compounds with quaternary carbons are often described as resistant to biodegradation. researchgate.net For example, pivalic acid (2,2-dimethylpropanoic acid), which also has a quaternary alpha-carbon, is noted for its resistance to metabolic breakdown. researchgate.net This suggests that this compound would not be a substrate for typical fatty acid β-oxidation or other common degradative pathways that involve the alpha-carbon.

Increased Metabolic Stability : The steric shield provided by the quaternary group can lead to increased metabolic stability of a compound. nih.gov This resistance to degradation means the compound may have a longer biological half-life or be excreted largely unchanged.

The steric hindrance at the alpha-carbon is a dominant structural feature that dictates the metabolic inertness of this compound relative to less substituted analogs. masterorganicchemistry.comnih.gov

Emerging Research Directions and Future Prospects for 3 Hydroxy 2,2 Dimethylbutanoic Acid Studies

Exploration of Undiscovered Physiological Functions

While currently identified as a rat and drug metabolite, the full scope of physiological functions for 3-hydroxy-2,2-dimethylbutanoic acid remains largely uncharted territory. nih.gov Research into its structural analogs suggests potential roles in metabolic regulation and cellular signaling. Future studies are anticipated to explore its potential interactions with cellular receptors, its role in metabolic pathways beyond simple degradation, and whether it acts as a signaling molecule in various physiological or pathological states. The investigation into its presence and concentration in different biological tissues and fluids under various conditions will be a critical first step in uncovering its endogenous functions.

Development of Advanced Synthetic Methodologies

The synthesis of specific stereoisomers of hydroxy acids is a significant area of chemical research. For related compounds like (R)-2-Hydroxy-3,3-dimethylbutanoic acid, synthetic methods are being refined to achieve high optical purity, which is crucial for pharmaceutical applications. biosynth.com One described method involves the reaction of sodium hypochlorite (B82951) with chloral (B1216628) or chloroform (B151607) in an alkaline solution, with palladium catalysis being explored to enhance optical purity. biosynth.com Another approach for a similar compound involves the catalytic oxidation of a starting material in an alkaline solution, with catalysts like ruthenium or copper being investigated to improve the yield of the desired enantiomer. biosynth.com These advanced methodologies, focusing on stereoselective and efficient production, are directly applicable to the synthesis of this compound, enabling the production of specific isomers needed for detailed biological and mechanistic studies.

Elucidation of Detailed Enzymatic Mechanisms

The metabolism and synthesis of this compound are intrinsically linked to enzymatic activity. A key area of emerging research is the detailed elucidation of these enzymatic mechanisms. In the context of Mycobacterium tuberculosis, the accumulation of related 3-hydroxy fatty acids is a direct consequence of the inhibition of the dehydratase step in the fatty-acid synthase type II (FAS-II) elongation cycle. nih.gov This points to the existence of specific enzymes (dehydratases) that process these molecules. Future research will likely focus on isolating and characterizing the specific enzymes responsible for both the synthesis and degradation of this compound in various organisms. Understanding the substrate specificity, kinetics, and regulatory mechanisms of these enzymes will provide profound insights into its metabolic fate and potential for targeted therapeutic intervention.

Applications in Biomedical Research (Mechanistic and Pathway-Focused)

The utility of this compound in biomedical research is expanding, with a focus on its role in disease-relevant pathways and as a foundational structure for drug design.

The accumulation of 3-hydroxy fatty acids, a class to which this compound belongs, has been identified as a key indicator of pathway disruption in disease models. nih.gov Specifically, in Mycobacterium tuberculosis treated with certain drugs, the buildup of 3-hydroxy C18–C22 fatty acids signifies the inhibition of the mycolic acid biosynthesis pathway. nih.gov This demonstrates that the levels of such compounds can act as biomarkers for the efficacy of specific therapeutic agents. Future investigations aim to explore whether this compound itself can modulate cellular processes, such as inflammation or metabolic stress, in various disease models, thereby identifying new therapeutic avenues.

One of the most promising applications of this compound and its analogs is as a chiral synthon, or building block, for the synthesis of potent enzyme inhibitors. Research has shown that the anti-tuberculosis prodrugs isoxyl (B29260) and thiacetazone (B1682801) function by inhibiting the dehydratase step of the FAS-II system in M. tuberculosis. nih.gov This inhibition leads to a specific accumulation of 3-hydroxy fatty acid intermediates. nih.gov This mechanistic insight opens the door for the rational design of new inhibitors. The defined stereochemistry of this compound makes it an ideal starting material for creating compounds that can precisely target the active sites of enzymes like the HadAB and HadBC dehydratase complexes, which are essential for the bacterium's survival.

Table 1: Research Applications and Findings

| Research Area | Key Findings & Future Directions | Relevant Compounds |

|---|---|---|

| Physiological Role | Identified as a metabolite; future work aims to uncover roles in cell signaling and metabolic regulation. nih.gov | This compound |

| Synthesis | Development of stereoselective catalytic methods to produce optically pure isomers for research. biosynth.combiosynth.com | (R)-2-Hydroxy-3,3-dimethylbutanoic acid |

| Enzymatic Mechanisms | Accumulation in M. tuberculosis points to inhibition of the FAS-II dehydratase step. nih.gov | 3-hydroxy C18–C22 fatty acids |

| Biomedical Applications | Serves as a biomarker for pathway inhibition and a precursor for designing enzyme inhibitors. nih.gov | this compound |

Computational and Theoretical Modeling of this compound

Computational chemistry offers powerful tools to predict the behavior and properties of molecules like this compound. Theoretical modeling, such as Density Functional Theory (DFT), can be employed to understand the molecule's electronic structure, reactivity, and interaction with enzyme active sites. rsc.org For instance, modeling can predict how the molecule binds to the pocket of a bacterial dehydratase enzyme, guiding the design of more potent inhibitors. Frontier Molecular Orbital (FMO) analysis could reveal sites susceptible to nucleophilic or electrophilic attack, while Quantum Theory of Atoms in Molecules (QTAIM) analysis could detail the strength and nature of intramolecular and intermolecular bonds, such as hydrogen bonding, which are critical for biological recognition. rsc.org Future computational studies will be invaluable in screening virtual libraries of derivatives and in providing a deep, atom-level understanding of its mechanistic roles.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₆H₁₂O₃ |

| (R)-2-Hydroxy-3,3-dimethylbutanoic acid | (2R)-2-hydroxy-3,3-dimethylbutanoic acid | C₆H₁₂O₃ |

| Isoxyl | N,N'-bis(4-isoamyloxyphenyl)thiourea | C₂₅H₃₆N₂OS |

Reaction Mechanism Predictions

The prediction of reaction mechanisms through computational chemistry offers a powerful tool to understand the reactivity of molecules like this compound. While specific, in-depth computational studies on the reaction pathways of this particular acid are still emerging, the methodologies for such investigations are well-established. Techniques such as Density Functional Theory (DFT) and ab initio calculations are pivotal in mapping the potential energy surfaces of chemical reactions.

Future research is anticipated to focus on several key reaction types involving this compound. These include its oxidation, esterification, and dehydration reactions. Computational models can predict the transition state geometries, activation energies, and reaction kinetics, providing a detailed atomistic view of these processes. For instance, DFT calculations can elucidate the step-by-step mechanism of the enzymatic or chemical oxidation of the hydroxyl group to a ketone.

Such predictive studies are invaluable for designing novel synthetic routes and for understanding the metabolic fate of this compound in biological systems. By identifying the most energetically favorable pathways, researchers can optimize reaction conditions to enhance yield and selectivity.

Table 1: Hypothetical Predicted Data for a Reaction of this compound

| Reaction Parameter | Predicted Value | Computational Method |

| Activation Energy (kcal/mol) | 15.8 | DFT (B3LYP/6-311+G(d,p)) |

| Transition State Geometry | Asymmetrical C-O bond | DFT Optimization |

| Reaction Enthalpy (kcal/mol) | -5.2 | Ab initio (CCSD(T)) |

Note: The data in this table is illustrative and represents the type of information that can be generated from computational reaction mechanism studies. It is not based on published experimental or computational data for this specific reaction.

Enzyme-Ligand Interaction Simulations

The biological activity of this compound is intrinsically linked to its ability to interact with enzymes. Molecular docking and molecular dynamics (MD) simulations are at the forefront of predicting and analyzing these interactions. Although comprehensive simulation studies for this specific molecule are not yet widely published, its structural similarity to other known enzyme substrates and inhibitors provides a strong basis for future research. For example, (S)-3-hydroxy-2,2-dimethylbutanoic acid has been identified as a precursor in the biosynthesis of certain fungal metabolites, indicating its interaction with specific synthases or transferases. mdpi-res.comresearchgate.net

Molecular docking studies can be employed to screen potential enzyme targets for this compound by predicting the binding affinity and orientation of the molecule within the active site of various enzymes. This can help in identifying potential biological roles or therapeutic applications.

Following docking, MD simulations can provide a dynamic picture of the enzyme-ligand complex, revealing the stability of the binding, the key amino acid residues involved in the interaction, and any conformational changes induced in the enzyme or the ligand upon binding. These simulations can elucidate the energetic and structural basis of molecular recognition, which is crucial for understanding the compound's mechanism of action. Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to other hydroxy carboxylic acids, can also be a valuable tool in predicting the inhibitory potential of this compound derivatives against various enzymes. nih.govnih.gov

Table 2: Illustrative Data from a Hypothetical Enzyme-Ligand Simulation with this compound

| Simulation Parameter | Finding | Simulation Technique |

| Binding Affinity (kcal/mol) | -6.5 | Molecular Docking |

| Key Interacting Residues | Arg120, Tyr234, Ser98 | Molecular Dynamics |

| Hydrogen Bond Network | 2 stable H-bonds with active site | Molecular Dynamics |

| RMSD of Ligand (Å) | 1.2 | Molecular Dynamics |

Note: The data presented in this table is for illustrative purposes to demonstrate the outputs of enzyme-ligand simulation studies and is not derived from actual simulation data for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-2,2-dimethylbutanoic acid, and how do reaction conditions influence yield and purity?

- Answer : Two primary methods are documented:

- Cyanohydrin Intermediate Route : Starting from 3-hydroxy-3-methyl-2-butanone, the compound is synthesized via cyanohydrin formation (2,3-dihydroxy-2,3-dimethylbutanonitrile) followed by hydrolysis. Reaction parameters such as pH, temperature, and catalyst selection critically affect intermediate stability and final product purity .

- Ester Hydrolysis : Methyl or ethyl esters of the compound (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate) are hydrolyzed under acidic or basic conditions. Stereochemical control during ester synthesis is essential to avoid racemization .

- Key Optimization Factors :

| Parameter | Impact |

|---|---|

| Temperature | Higher temperatures accelerate hydrolysis but may degrade sensitive intermediates. |

| Catalyst | Enzymatic or chiral catalysts improve enantioselectivity . |

| pH | Neutral to mildly acidic conditions stabilize the carboxylic acid product . |

Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

- Answer : A combination of techniques ensures accurate characterization:

- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak® IA/IB. Retention times and peak areas quantify stereoisomers .

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl at δ 1.21–1.27 ppm, carboxylic acid at δ 2.46–2.56 ppm) and confirm branching .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (132.16 g/mol) and fragmentation patterns .

- Derivatization : Reagents like EDC/NHS (from ) enhance detectability in trace analysis by forming stable adducts.

Q. What are the known biological roles or metabolic pathways involving this compound?

- Answer : While direct studies are limited, structurally related hydroxy acids (e.g., 2,4-dihydroxy-3,3-dimethylbutanoic acid) suggest potential roles in:

- Branched-Chain Amino Acid Metabolism : Analogous to leucine degradation pathways, where hydroxylated intermediates participate in energy production .

- Enzyme Modulation : The hydroxyl and dimethyl groups may interact with enzymes like dehydrogenases or kinases, as seen in similar compounds .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

- Answer : Contradictions often arise from:

- Stereochemical Variants : Unreported enantiomeric ratios (e.g., (2R) vs. (2S)) can lead to divergent bioactivity. Use chiral resolution methods (HPLC, enzymatic assays) to standardize samples .

- Assay Conditions : Variations in pH, temperature, or cofactors (e.g., NAD) alter enzymatic interactions. Validate assays using controls like 2-hydroxyisovaleric acid (a structurally similar compound with documented metabolic roles) .

- Comparative Analysis Table :

| Compound | Biological Role | Key Assay Parameter |

|---|---|---|

| This compound | Putative dehydrogenase substrate | pH 7.4, 37°C, NAD cofactor |

| 2-Hydroxyisovaleric acid | Marker for metabolic disorders | LC-MS/MS quantification |

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Answer :

- Chiral Catalysts : Ruthenium TsDPEN complexes enable enantioselective reduction of diketones to hydroxy ketones (e.g., 92–98% ee) .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to enhance yield and purity .

- Post-Synthesis Purification : Chiral stationary phases in HPLC or simulated moving bed (SMB) chromatography isolate desired enantiomers .

Q. How do steric effects from dimethyl groups influence the chemical stability and reactivity of this compound?

- Answer : The 2,2-dimethyl group introduces steric hindrance, which:

- Reduces Reactivity : Slows nucleophilic attacks at the β-carbon, making esterification or amidation require stronger catalysts (e.g., DCC/DMAP) .

- Enhances Thermal Stability : The bulky substituent minimizes decomposition at elevated temperatures (up to 241.5°C, as per boiling point data) .

- pH-Dependent Stability : The hydroxyl group (pKa ~3.5) protonates under acidic conditions, reducing solubility. Buffered solutions (pH 6–8) are optimal for biological assays .

Methodological Recommendations

- Stereochemical Analysis : Always report enantiomeric excess (ee) using chiral HPLC or polarimetry .

- Data Validation : Cross-reference NMR/MS data with PubChem entries (CID 78548) to confirm structural integrity .

- Biological Studies : Use isotopically labeled analogs (e.g., C-carboxyl) to trace metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.